molecular formula C14H18Cl2O4 B14517512 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate CAS No. 62581-94-6

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate

Cat. No.: B14517512
CAS No.: 62581-94-6
M. Wt: 321.2 g/mol
InChI Key: LXFQWDQAYLGXRQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group, a methoxy group, and a butanoate ester, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as solvent extraction, distillation, and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development as a herbicide.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.

Comparison with Similar Compounds

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate can be compared with other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacks the methoxy and butanoate groups.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom, leading to different herbicidal properties.

    Methyl 4-(2,4-dichlorophenoxy)butanoate: A similar compound with a methyl ester group instead of the methoxypropan-2-yl group.

The uniqueness of this compound lies in its specific structural modifications, which can influence its herbicidal activity and selectivity.

Properties

CAS No.

62581-94-6

Molecular Formula

C14H18Cl2O4

Molecular Weight

321.2 g/mol

IUPAC Name

[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] butanoate

InChI

InChI=1S/C14H18Cl2O4/c1-3-4-14(17)20-11(8-18-2)9-19-13-6-5-10(15)7-12(13)16/h5-7,11H,3-4,8-9H2,1-2H3

InChI Key

LXFQWDQAYLGXRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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